1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene
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Overview
Description
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-(3-methoxyphenoxy)propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the para position.
Etherification: The brominated intermediate is then reacted with 3-(3-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired product through an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of biologically active compounds.
Chemical Biology: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: It can modulate signaling pathways, metabolic pathways, or gene expression, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methoxybenzene: Similar structure but lacks the 3-(3-methoxyphenoxy)propoxy group.
4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene: Similar structure with slight variations in the substitution pattern.
Uniqueness
1-Bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene is unique due to the presence of both bromine and the 3-(3-methoxyphenoxy)propoxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
1-bromo-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-18-15-4-2-5-16(12-15)20-11-3-10-19-14-8-6-13(17)7-9-14/h2,4-9,12H,3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJTYXBWCSTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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